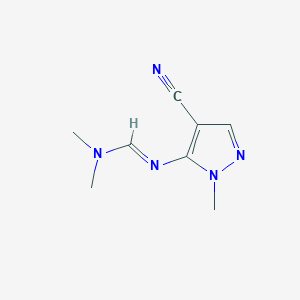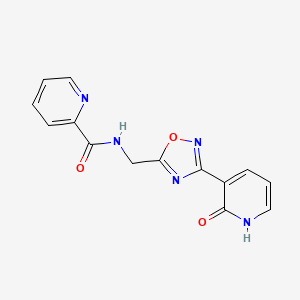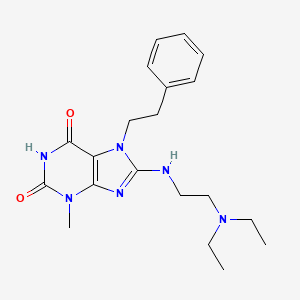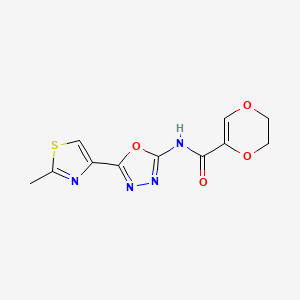
N'-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide, or ‘N’ for short, is an important synthetic compound with a wide range of applications in scientific research. It is a type of amide derivative and has been studied extensively for its potential to act as a catalyst for a variety of reactions. In addition, N has been found to be useful in the study of biochemical and physiological processes, making it a valuable tool for many scientific endeavors.
Aplicaciones Científicas De Investigación
Nucleophilic Substitution in Quaternary Salts
- Study Focus : Investigating nucleophilic reactions in N,N′-linked biazoles, including quaternized pyridinium ions.
- Key Finding : Some azolyl carbon atoms allow nucleophilic attack with subsequent elimination of the N-substituent. This includes reactions with various nucleophiles like ammonium, diethylamine, methoxide, hydroxide, and cyanide ions.
- Application : This research provides insight into the chemical behavior of pyrazole derivatives in nucleophilic substitution reactions, which is essential for synthetic chemistry applications (Castellanos et al., 1985).
Synthesis of New Ring Systems
- Study Focus : Developing a novel route for synthesizing azolo[1,3]diazepines.
- Key Finding : The reduction of the nitrile group in amino-cyano-methylpyrazole results in versatile compounds, enabling the formation of new ring systems like pyrazolo[3,4-d][1,3]diazepine.
- Application : This discovery is significant in the field of organic chemistry, particularly for creating new heterocyclic compounds with potential applications in drug development and material science (Acevedo et al., 1985).
Quantum Chemical Studies on Corrosion Inhibition
- Study Focus : Examining the inhibition efficiency of bipyrazoles on steel corrosion in acidic environments.
- Key Finding : Bipyrazoles show high inhibition efficiency, with quantum chemical parameters like HOMO, LUMO, and gap energy being calculated.
- Application : This research has implications for the development of corrosion inhibitors in industrial applications, particularly for protecting metals in acidic environments (Laarej et al., 2010).
Antimicrobial Activity of Pyrazole Derivatives
- Study Focus : Exploring the antimicrobial properties of new anthraquinone derivatives incorporating pyrazole moiety.
- Key Finding : Some synthesized compounds exhibited promising antimicrobial activities.
- Application : This finding is relevant in the search for new antimicrobial agents, which could lead to the development of new drugs for treating infectious diseases (Gouda et al., 2010).
Inhibitive Action Against Corrosion
- Study Focus : Investigating the inhibitory effect of synthesized bipyrazole compounds on iron corrosion in acidic media.
- Key Finding : These compounds are efficient inhibitors, with their efficiency increasing with concentration.
- Application : The application of these findings is significant in industries where metal corrosion is a concern, offering a potential solution to extend the life of metal components (Chetouani et al., 2005).
Nitrification Inhibitors in Agriculture
- Study Focus : Examining the effect of nitrification inhibitors (NIs) on N2O emissions in a vegetable production system.
- Key Finding : NIs can reduce N2O emissions during cropping phases but may lead to elevated emissions post-harvest.
- Application : This research is crucial for sustainable agricultural practices, particularly in managing nitrogen fertilization and reducing greenhouse gas emissions (Scheer et al., 2017).
Propiedades
IUPAC Name |
N'-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12(2)6-10-8-7(4-9)5-11-13(8)3/h5-6H,1-3H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNLEIYBIWHQEQ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)/N=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2358980.png)


![4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2358983.png)
![N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2358984.png)

